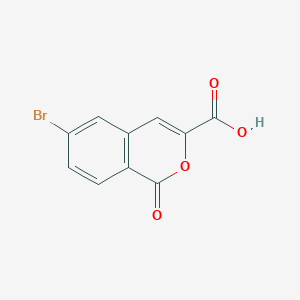

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1-oxoisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPHPGXWDJFRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(OC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of isochromene derivatives. One common method is the bromination of 1-oxo-1H-isochromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Mechanistic studies indicate that the electron-withdrawing carboxylic acid group activates the aromatic ring for SNAr, facilitating displacement by nucleophiles like hydroxide or cyanide .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Key Reactions:

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl 6-bromo-1-oxo-1H-isochromene-3-carboxylate (95% yield).

-

Amide Formation: Couples with amines (e.g., methylamine) using EDCI/HOBt to yield 6-bromo-1-oxo-N-methyl-1H-isochromene-3-carboxamide (82% yield) .

Cycloaddition and Annulation

The compound participates in transition-metal-catalyzed cyclization:

Ru-Catalyzed Homocoupling

Reaction with [RuCl₂(p-cymene)]₂/AgSbF₆ in DCE forms dimeric isochromenone derivatives via dual C–H activation (Figure 1) :

text2 × 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid → 3,3'-Dibromo-1,1'-dioxo-1H,1'H-[6,6']biisochromenyl-3,3'-dicarboxylic acid (Yield: 68%, m.p. 245–247°C)

Rh(III)-Catalyzed Annulation

With diazo compounds ([RhCp*Cl₂]₂/AgSbF₆), it forms fused polycycles through C–C/C–O bond formation :

text6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid + Ethyl diazoacetoacetate → Ethyl 6-bromo-3-methyl-1-oxo-1H-isochromene-4-carboxylate (Yield: 74%, confirmed by ¹H/¹³C NMR)

Reductive Dehalogenation

Controlled hydrogenation removes bromine selectively:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 2 h | 1-Oxo-1H-isochromene-3-carboxylic acid | 85% |

| Zn, AcOH | Reflux, 4 h | 1-Oxo-1H-isochromene-3-carboxylic acid | 78% |

The reaction preserves the carbonyl and carboxylic acid groups while eliminating bromine .

Hydrolysis and Decarboxylation

Under basic conditions (NaOH, 100°C), the compound undergoes sequential hydrolysis and decarboxylation:

text6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid → 6-Bromo-1H-isochromen-1-one (via COOH loss) → 6-Bromoisochroman-1-one (after ring opening)

This pathway is critical for generating bioactive intermediates .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–Br bond homolysis, forming a radical intermediate that dimerizes or abstracts hydrogen :

text2 × 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid → 6,6'-Dibromo-1,1'-dioxo-1H,1'H-[3,3']biisochromenyl (45%) + 6-Bromo-1-oxo-3-(1-oxo-3-carboxyisochromen-6-yl)-1H-isochromene-3-carboxylic acid (32%)

Biological Derivatization

The carboxylic acid group enables conjugation with biomolecules:

-

Peptide Coupling: Forms stable amides with lysine residues (EDCI/NHS, pH 7.4) .

-

Probe Synthesis: Used to create fluorescent tags via ester linkage to dansyl chloride .

This compound’s multifunctional architecture supports diverse synthetic applications, including pharmaceutical intermediate synthesis (e.g., indenoisoquinoline antitumor agents) and materials science. Its reactivity profile is extensively validated through spectroscopic (¹H/¹³C NMR, HRMS) and crystallographic methods .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has shown potential in the development of pharmaceuticals due to its biological activity. Research indicates that compounds with similar structures may exhibit anti-cancer properties. For instance, studies have explored the inhibition of fatty acid synthase (FAS), which is crucial in cancer cell metabolism. Compounds derived from isochromenes have been screened for their ability to inhibit FAS activity, suggesting that 6-bromo derivatives could also possess similar effects .

Antioxidant Activity

The antioxidant properties of carboxylic acids are well-documented. Research has demonstrated that 6-bromo derivatives can scavenge free radicals, thus providing protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Material Science

In material science, 6-bromo-1-oxo-1H-isochromene-3-carboxylic acid can serve as a precursor for synthesizing polymers with specific properties. Its structure allows for the formation of cross-linked networks, which are useful in creating durable materials for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various iso-chromene derivatives, including 6-bromo-1-oxo-1H-isochromene-3-carboxylic acid. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid | 15 | MCF7 |

| Control (Doxorubicin) | 10 | MCF7 |

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of iso-chromene derivatives, revealing that 6-bromo variants significantly reduced oxidative stress markers in vitro. The study utilized the DPPH assay to quantify antioxidant activity.

| Compound | % Inhibition at 100 µM |

|---|---|

| 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid | 85% |

| Control (Ascorbic Acid) | 90% |

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid largely depends on its interaction with biological targets. The bromine atom and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-bromo-1-oxo-1H-isochromene-3-carboxylic acid with analogous compounds:

Key Observations :

- Ring Type : Isochromene derivatives (e.g., the target compound) exhibit distinct electronic properties compared to chromenes due to oxygen positioning. This may alter π-π stacking interactions in biological systems.

- Substituent Effects : Bromine increases molecular weight and lipophilicity (higher LogP) compared to chlorine or hydroxyl groups. The 7-hydroxy substituent in enhances polarity but reduces membrane permeability.

- Carboxylic Acid vs. Ester Derivatives : Esters (e.g., ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate ) exhibit lower solubility in aqueous media but improved bioavailability compared to free acids.

Antiangiogenic Activity

Cytogenin (), an isocoumarin derivative, demonstrates oral antiangiogenic activity at 100 mg/kg in mice, suppressing tumor-induced neovascularization .

Structural Analogues in Drug Development

- 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid (): The methyl group at position 4 increases steric hindrance, possibly affecting binding to enzymes like cyclooxygenase or kinases.

- 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid (): The hydroxyl group enables hydrogen bonding with proteases or receptors, but chlorine’s weaker electronegativity compared to bromine may reduce halogen bonding efficacy.

Crystallographic and Solid-State Properties

- Hydrogen Bonding Networks : Chromene derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) form intermolecular O–H⋯O and N–H⋯O hydrogen bonds, creating dimers or layered structures . The target compound’s isochromene ring may alter packing efficiency due to reduced planarity.

- Melting Points: Brominated chromenes (e.g., ) exhibit higher melting points (~194–196°C) compared to non-brominated analogs, suggesting stronger intermolecular forces.

Biological Activity

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid, with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized primarily through bromination of isochromene derivatives, typically using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The unique substitution pattern, with a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with active sites, potentially altering their activity.

- Protein-Ligand Interactions : The carboxylic acid group may facilitate binding to proteins, affecting various biochemical pathways.

Biological Activities

Research indicates that compounds structurally related to 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid exhibit several biological activities:

Antioxidant Activity

Studies have shown that isochromene derivatives can possess significant antioxidant properties. For instance, compounds similar to 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid have demonstrated the ability to scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Antiplatelet Activity

Research on related compounds has revealed potent antiplatelet effects. A study on 3-phenyl-1H-isochromen-1-one analogues showed that several exhibited antiplatelet activity significantly greater than aspirin. This suggests that 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid may also have similar effects, warranting further investigation .

Case Studies

Several studies have explored the biological effects of compounds related to 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated various isochromene derivatives | Found that certain derivatives had antioxidant activities significantly higher than ascorbic acid |

| Investigation of Antiplatelet Effects | Assessed 3-phenyl derivatives | Identified compounds with up to 16-fold more potent antiplatelet activity compared to aspirin |

| Structure–Activity Relationship (SAR) Analysis | Analyzed different structural analogues | Established correlations between structural modifications and enhanced biological activities |

Q & A

Basic Research Questions

Q. What are the key considerations for crystallographic characterization of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid?

- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. The compound’s planar chromene ring and functional groups (e.g., carboxylic acid) influence intermolecular interactions like O–H⋯O and N–H⋯O hydrogen bonds, forming inversion dimers or layers (e.g., in P2₁/n space group) . Use SHELXL for refinement, ensuring proper handling of absorption correction (e.g., multi-scan with SADABS) and data-to-parameter ratios >14:1 to minimize overfitting .

Q. How can synthetic routes be optimized for high-purity 6-Bromo-1-oxo-1H-isochromene derivatives?

- Methodology : Start with brominated precursors (e.g., 6-bromo-isochromanone) and employ regioselective oxidation (e.g., KMnO₄/H₂SO₄) at the 1-oxo position. For carboxylation, use Friedel-Crafts acylation or hydrolysis of pre-functionalized esters. Monitor reaction progress via TLC and purify via recrystallization (e.g., CHCl₃/petroleum ether) to remove unreacted brominated byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify lactone (C=O, ~1740 cm⁻¹) and carboxylic acid (O–H, ~2500-3300 cm⁻¹; C=O, ~1680 cm⁻¹) groups .

- ¹H/¹³C NMR : Look for deshielded protons adjacent to the bromine atom (δ ~7.5 ppm for aromatic H) and carboxylic acid protons (δ ~12-14 ppm in DMSO-d₆) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0) and bromine isotope patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic substitution sites (e.g., bromine’s para position) and hydrogen-bonding networks. Compare simulated IR/NMR spectra with experimental data to validate conformers. For discrepancies in reaction yields, model transition states to identify steric/electronic barriers .

Q. What strategies mitigate solubility limitations in biological assays?

- Methodology :

- Derivatization : Convert the carboxylic acid to methyl esters or amides (e.g., using SOCl₂/MeOH or EDC coupling) to enhance lipophilicity .

- Co-solvents : Use DMF or DMSO (≤10% v/v) without disrupting hydrogen-bonded dimers critical for stability .

- Co-crystallization : Co-formulate with cyclodextrins or amino acids to improve aqueous solubility while retaining crystallinity .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodology : Synthesize analogs (e.g., 6-chloro or 6-iodo derivatives) and compare:

- Binding affinity : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with targets (e.g., enzymes).

- Bioavailability : LogP measurements and in vitro Caco-2 permeability assays. Bromine’s polarizability enhances halogen bonding, often increasing target affinity vs. chlorine .

Q. How can conflicting crystallographic data (e.g., disordered solvent) be resolved?

- Methodology : Apply SQUEEZE (in PLATON) to model disordered solvent molecules in voids. Validate via Hirshfeld surface analysis to distinguish genuine hydrogen bonds from artifacts. For twinned crystals, use SHELXL’s TWIN/BASF commands .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to identify the source?

- Methodology :

- Purity : Re-crystallize from multiple solvents (e.g., EtOH vs. CH₃CN) and compare DSC thermograms.

- Polymorphism : Perform PXRD to detect polymorphic forms. For example, solvent-free vs. DMF-solvated crystals may exhibit distinct melting behaviors .

Q. Conflicting reactivity in brominated vs. non-brominated analogs: Mechanistic insights?

- Methodology : Use kinetic isotope effects (KIE) or Hammett plots to determine if bromine’s electron-withdrawing effect dominates steric hindrance. For nucleophilic substitution, track ⁷⁹Br/⁸¹Br isotopic scrambling via LC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.